![molecular formula C19H12BrN3O2 B328767 N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromonicotinamide](/img/structure/B328767.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromonicotinamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromonicotinamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-aminophenol with a suitable aldehyde to form the benzoxazole core . This intermediate is then coupled with 4-bromo-3-nitropyridine under appropriate conditions to introduce the bromopyridine moiety . The final step involves the reduction of the nitro group to an amine, followed by acylation to form the carboxamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the scalability and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromonicotinamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety is known to bind to active sites of enzymes, inhibiting their activity . The bromopyridine group can enhance the compound’s binding affinity and selectivity for certain targets . This dual interaction can disrupt key biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[3-(benzimidazol-2-yl)phenyl]amine: Similar structure but with a benzimidazole moiety instead of benzoxazole.
N-[3-(benzoxazol-2-ylamino)phenyl]amine: Another benzoxazole derivative with different substitution patterns.
4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole: A more complex benzoxazole derivative with additional aromatic rings.
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromonicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzoxazole and bromopyridine moieties allows for versatile chemical modifications and interactions with a wide range of biological targets .
Properties
Molecular Formula |
C19H12BrN3O2 |
|---|---|
Molecular Weight |
394.2 g/mol |
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromopyridine-3-carboxamide |
InChI |
InChI=1S/C19H12BrN3O2/c20-14-9-13(10-21-11-14)18(24)22-15-7-5-12(6-8-15)19-23-16-3-1-2-4-17(16)25-19/h1-11H,(H,22,24) |
InChI Key |
MZIDOGWEFYHHFK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC(=CN=C4)Br |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC(=CN=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


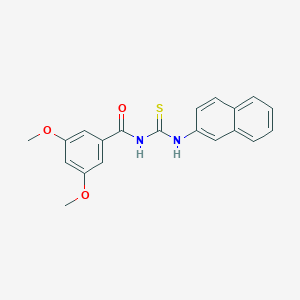
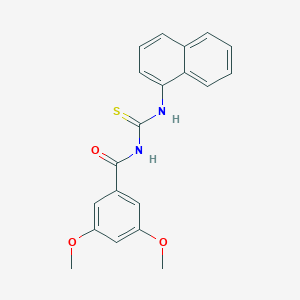
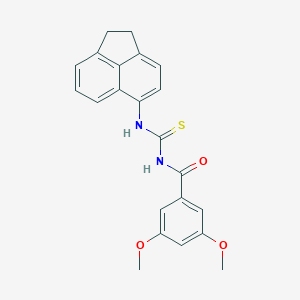
![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(3,5-dimethoxybenzoyl)thiourea](/img/structure/B328688.png)
![Ethyl 2-{[(phenoxyacetyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B328691.png)
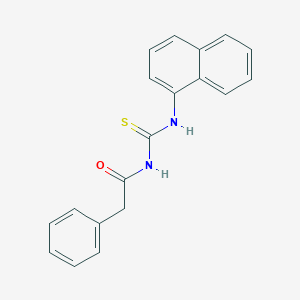
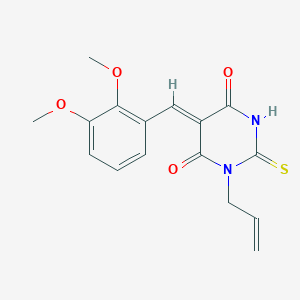
![(5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B328698.png)
![ethyl (2-ethoxy-4-{(E)-[(2E)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B328699.png)
![Ethyl (2-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B328700.png)
![2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHOXYANILINO]ETHYL 4-BUTOXYBENZOATE](/img/structure/B328701.png)
![4-{[(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}phenyl 2-methoxybenzoate](/img/structure/B328706.png)

![2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 3-BROMOBENZOATE](/img/structure/B328708.png)
